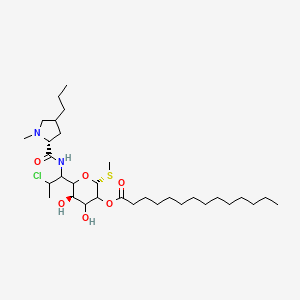

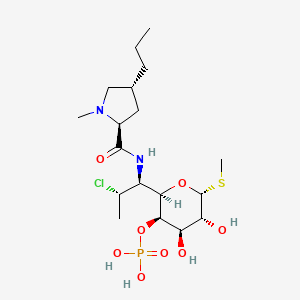

![molecular formula C16H18BrCl2N3O3 B601507 7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride CAS No. 1217623-74-9](/img/structure/B601507.png)

7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Halofuginone (chlorhydrate) est un dérivé synthétique halogéné de la fébrifugine, un alcaloïde naturel de quinazolinone présent dans l’herbe chinoise Dichroa febrifuga (Chang Shan). Il est connu pour ses puissantes activités biologiques, notamment ses propriétés antifibrotiques, anti-inflammatoires et anticancéreuses . Halofuginone (chlorhydrate) est principalement utilisé en médecine vétérinaire comme coccidiostatique, mais il a également un potentiel significatif en médecine humaine pour le traitement de diverses maladies .

Mécanisme D'action

Halofuginone (chlorhydrate) exerce ses effets par plusieurs mécanismes :

Inhibition de la synthèse du collagène : Il inhibe la synthèse du collagène de type I en bloquant l’activité de la prolyl-ARNt synthétase, qui est cruciale pour la production de collagène.

Effets anti-inflammatoires : Il réduit l’inflammation en inhibant l’activité du facteur de croissance transformant bêta (TGF-β) et d’autres cytokines pro-inflammatoires.

Activité anticancéreuse : Il supprime la croissance tumorale et la métastase en inhibant la métalloprotéinase matricielle 2 (MMP-2) et d’autres enzymes impliquées dans la progression tumorale.

Analyse Biochimique

Biochemical Properties

Halofuginone Hydrochloride plays a significant role in various biochemical reactions. It is a competitive inhibitor of prolyl-tRNA synthetase, with a Ki of 18.3 nM . This inhibition disrupts the synthesis of collagen type I by occupying the proline and tRNA binding pockets of the enzyme. Additionally, Halofuginone Hydrochloride interacts with matrix metalloproteinase 2 (MMP-2), inhibiting its gene expression and thereby reducing extracellular matrix deposition and cell proliferation .

Cellular Effects

Halofuginone Hydrochloride exerts profound effects on various cell types and cellular processes. It has been shown to suppress tumor progression and metastasis in mice by inhibiting tumor stromal support, vascularization, invasiveness, and cell proliferation . In cellular studies, Halofuginone Hydrochloride has demonstrated anti-inflammatory, anti-cancer, and anti-fibrotic effects. It influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of transforming growth factor-beta (TGF-β) and reducing collagen synthesis .

Molecular Mechanism

The molecular mechanism of Halofuginone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. By competitively inhibiting prolyl-tRNA synthetase, Halofuginone Hydrochloride disrupts the synthesis of collagen type I, leading to reduced extracellular matrix deposition . Additionally, it inhibits the gene expression of matrix metalloproteinase 2 (MMP-2), further contributing to its anti-fibrotic and anti-tumor effects . These actions result in decreased cell proliferation and invasiveness, as well as suppression of tumor progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Halofuginone Hydrochloride have been observed to change over time. The compound is readily bioavailable and rapidly absorbed following oral administration . Its half-life ranges from 23.8 to 72.1 hours, indicating its stability and prolonged activity in biological systems . Long-term studies have shown that Halofuginone Hydrochloride maintains its inhibitory effects on collagen synthesis and tumor progression over extended periods .

Dosage Effects in Animal Models

The effects of Halofuginone Hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits collagen synthesis and reduces tumor progression without significant adverse effects . At higher doses, toxic effects such as weight loss and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Halofuginone Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as prolyl-tRNA synthetase and matrix metalloproteinase 2 (MMP-2), inhibiting their activity and gene expression . These interactions lead to reduced collagen synthesis and extracellular matrix deposition. Additionally, Halofuginone Hydrochloride affects metabolic flux and metabolite levels by modulating the activity of transforming growth factor-beta (TGF-β) and other signaling pathways .

Transport and Distribution

Within cells and tissues, Halofuginone Hydrochloride is transported and distributed through various mechanisms. It is readily absorbed following oral administration and exhibits a wide volume of distribution . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in target tissues. These interactions contribute to its therapeutic effects on collagen synthesis and tumor progression .

Subcellular Localization

Halofuginone Hydrochloride exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on collagen synthesis and matrix metalloproteinase 2 (MMP-2) gene expression. By targeting these specific sites, Halofuginone Hydrochloride effectively modulates cellular processes and exerts its therapeutic effects .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Halofuginone (chlorhydrate) est synthétisé par un processus en plusieurs étapes à partir de la fébrifugine. La synthèse implique l’halogénation, la cyclisation et d’autres transformations chimiques pour introduire les groupes fonctionnels désirés. Les étapes clés comprennent :

Halogénation : Introduction d’atomes de brome et de chlore dans le noyau de la quinazolinone.

Cyclisation : Formation de la structure cyclique de la quinazolinone.

Formation du chlorhydrate : Conversion de la base libre en son sel de chlorhydrate pour une meilleure stabilité et solubilité.

Méthodes de production industrielle

La production industrielle de Halofuginone (chlorhydrate) implique l’optimisation de la voie de synthèse pour une fabrication à grande échelle. Cela inclut l’utilisation de réactifs rentables, de conditions de réaction efficaces et de techniques de purification évolutives. Le processus est conçu pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Halofuginone (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Introduction d’atomes d’oxygène pour former des groupes hydroxyle ou carbonyle.

Réduction : Élimination d’atomes d’oxygène ou ajout d’atomes d’hydrogène pour réduire les groupes fonctionnels.

Substitution : Remplacement d’un groupe fonctionnel par un autre, comme l’halogénation.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs d’halogénation comme le brome et le chlore sont utilisés.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés halogénés et composés hydroxylés, qui sont des intermédiaires dans la synthèse de Halofuginone (chlorhydrate) .

Applications de la recherche scientifique

Halofuginone (chlorhydrate) a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l’étude des réactions d’halogénation et de cyclisation.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l’expression des gènes.

Médecine : Exploré pour son potentiel dans le traitement de la fibrose, du cancer et des maladies inflammatoires.

Industrie : Utilisé en médecine vétérinaire comme coccidiostatique pour prévenir les infections parasitaires chez le bétail .

Applications De Recherche Scientifique

Halofuginone (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying halogenation and cyclization reactions.

Biology: Investigated for its effects on cell signaling pathways and gene expression.

Medicine: Explored for its potential in treating fibrosis, cancer, and inflammatory diseases.

Industry: Utilized in veterinary medicine as a coccidiostat to prevent parasitic infections in livestock .

Comparaison Avec Des Composés Similaires

Halofuginone (chlorhydrate) est unique par rapport aux autres composés similaires en raison de son inhibition spécifique de la prolyl-ARNt synthétase et de la synthèse du collagène de type I. Les composés similaires comprennent :

Fébrifugine : Le précurseur naturel de l’Halofuginone, connu pour ses propriétés antipaludiques.

Dérivés de la quinazolinone : Une classe de composés ayant des activités biologiques diverses, notamment des effets anticancéreux et anti-inflammatoires.

Halofuginone (chlorhydrate) se distingue par ses puissantes et sélectives activités biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

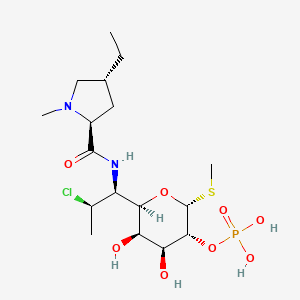

Propriétés

Numéro CAS |

1217623-74-9 |

|---|---|

Formule moléculaire |

C16H18BrCl2N3O3 |

Poids moléculaire |

451.1 g/mol |

Nom IUPAC |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 |

Clé InChI |

XFFYBQUXAJOKAL-LIOBNPLQSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

SMILES isomérique |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

SMILES canonique |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Apparence |

Off-White Solid |

melting_point |

237-242°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

rel-7-Bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone Hydrochloride; 7-Bromo-6-chlorofebrifugine Hydrochloride; HAL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

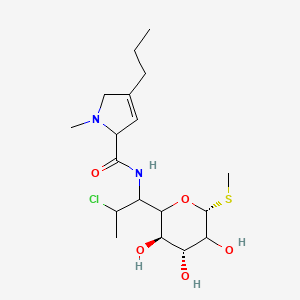

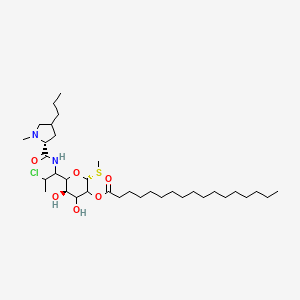

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

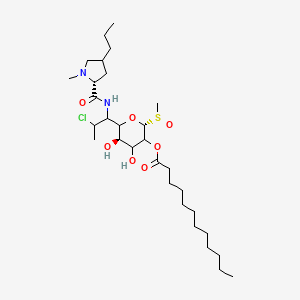

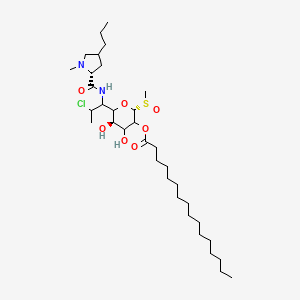

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)